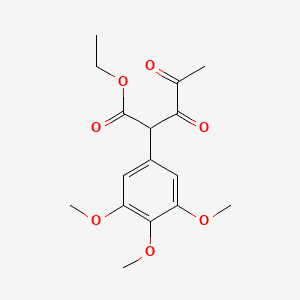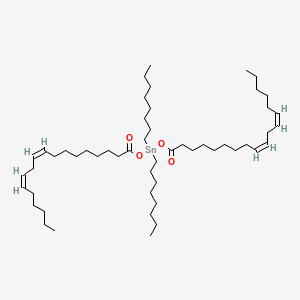
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane is a complex organotin compound characterized by its unique structure, which includes two octadecadienoic acid moieties esterified to a dioctylstannane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane typically involves the esterification of dioctylstannane with octadeca-9(Z),12(Z)-dienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and modified fatty acid esters.
Reduction: Reduced tin compounds and modified fatty acid esters.
Substitution: New ester derivatives with different functional groups.
科学的研究の応用
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism by which bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or antifungal effects. Additionally, the compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability.
類似化合物との比較
Similar Compounds
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane: Similar structure but with an additional double bond in the fatty acid moiety.
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dibutylstannane: Similar ester groups but with a different alkyl chain length on the tin atom.
Uniqueness
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane is unique due to its specific combination of dioctylstannane and octadecadienoic acid moieties, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
85938-53-0 |
|---|---|
分子式 |
C52H96O4Sn |
分子量 |
904.0 g/mol |
IUPAC名 |
[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-dioctylstannyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |
InChIキー |
QFSFEKWSLIFQKC-ZHEBOFABSA-L |
異性体SMILES |
CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCCCCC |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



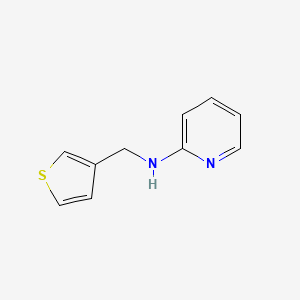

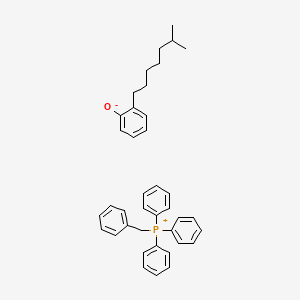
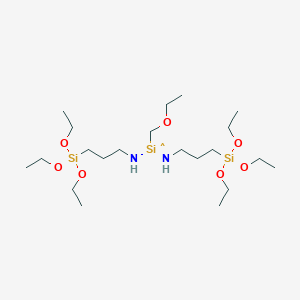
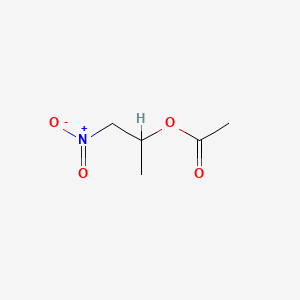
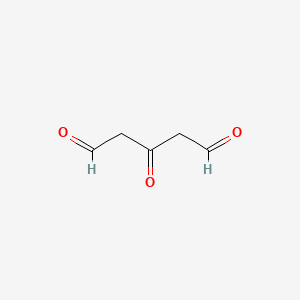
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
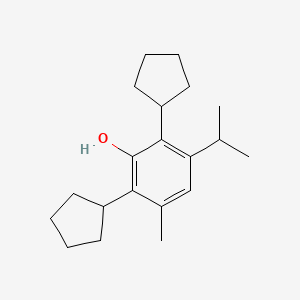
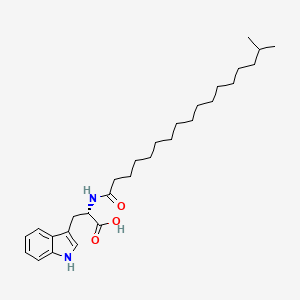
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)

